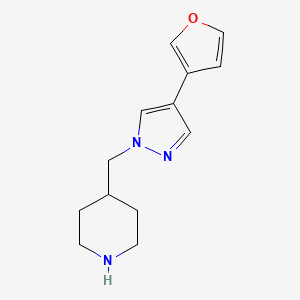

4-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidin

Übersicht

Beschreibung

The compound “4-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic molecule that consists of a piperidine ring attached to a furan ring via a pyrazole ring . The piperidine ring is a six-membered ring with one nitrogen atom , the furan ring is a five-membered ring with one oxygen atom , and the pyrazole ring is a five-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three rings: the piperidine, furan, and pyrazole rings . The exact structure would depend on the positions of the rings relative to each other and the presence of any additional functional groups.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The furan ring is known to be involved in a variety of reactions, including addition, oxidation, and cyclization reactions . The piperidine and pyrazole rings could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the furan ring is known to be a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . The piperidine ring is also known to be a liquid with a boiling point of 118-120 °C .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Furan-Derivate wurden auf ihr Potenzial als antibakterielle Mittel untersucht. Sie haben eine hohe Wirksamkeit gegen mehrere multiresistente klinische Isolate gezeigt . Das Vorhandensein des Furanrings in der Verbindung kann zu ihrer Fähigkeit beitragen, gegen Bakterien zu wirken, indem es die Zellwandsynthese stört oder essentielle bakterielle Enzyme beeinträchtigt.

Antineoplastisches (Antikrebs-)Potenzial

Pyrazolderivate wurden als neuartige Inhibitoren der Cyclin-abhängigen Kinase 2 (CDK2) identifiziert, die ein Ziel für die Krebsbehandlung ist . CDK2 ist entscheidend für die Zellzyklusregulation, und seine Hemmung kann zur selektiven Zielgerichtetheit von Tumorzellen führen, wodurch ihre Proliferation möglicherweise gestoppt wird.

Safety and Hazards

Zukünftige Richtungen

The future directions for the study and use of this compound could include further exploration of its synthesis, investigation of its reactions, and examination of its potential uses in various fields such as pharmaceuticals and chemical synthesis. The development of safer and more efficient methods for its synthesis could also be an important area of future research .

Wirkmechanismus

Target of Action

Compounds with similar structures such as pyrazolo pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation . Furan derivatives have also been associated with selectivity for the μ opioid receptor .

Mode of Action

Based on the structural similarity to pyrazolo pyrimidine derivatives, it might interact with its targets, leading to changes in their function . For instance, if CDK2 is a target, the compound could inhibit its activity, affecting cell cycle progression .

Biochemical Pathways

If it acts like other pyrazolo pyrimidine derivatives, it might affect pathways related to cell cycle regulation .

Result of Action

If it acts similarly to other pyrazolo pyrimidine derivatives, it might inhibit cell cycle progression and induce apoptosis in certain cell types .

Eigenschaften

IUPAC Name |

4-[[4-(furan-3-yl)pyrazol-1-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-4-14-5-2-11(1)8-16-9-13(7-15-16)12-3-6-17-10-12/h3,6-7,9-11,14H,1-2,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOIZWYNMFRGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=C(C=N2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

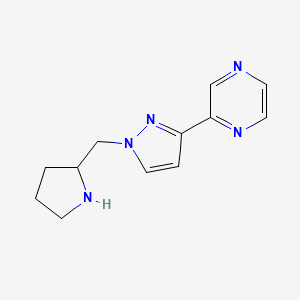

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

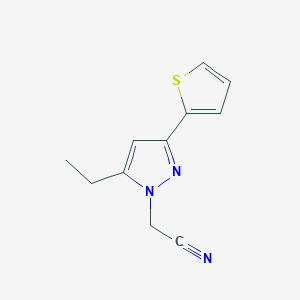

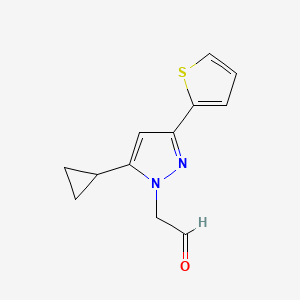

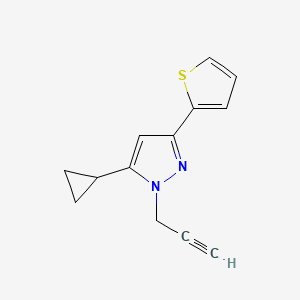

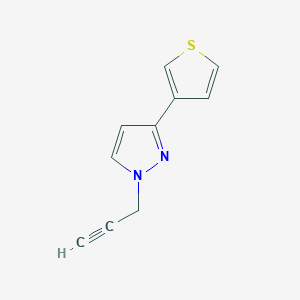

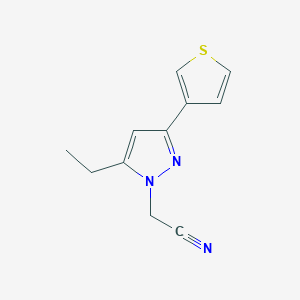

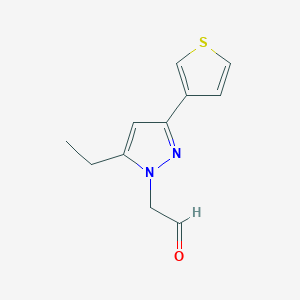

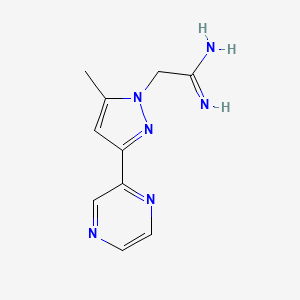

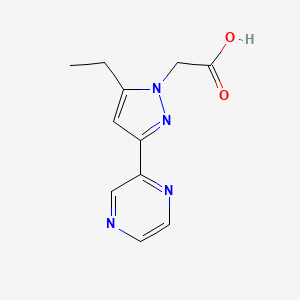

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.